

Application Notes and Protocols for PD173074 in In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of PD173074, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), in various in vitro assays. This document includes recommended working concentrations, detailed experimental protocols, and diagrams of the relevant signaling pathways and experimental workflows.

Introduction

PD173074 is a small molecule inhibitor that selectively targets the ATP-binding domain of FGFRs, primarily FGFR1 and FGFR3, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways. It also shows inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Its high potency and selectivity make it a valuable tool for studying the role of FGFR signaling in physiological and pathological processes, including cancer.

Quantitative Data Summary

The following table summarizes the effective concentrations of PD173074 in various in vitro applications based on published literature. These concentrations should be used as a starting point, and optimal concentrations may vary depending on the specific cell line, assay conditions, and experimental goals.



Assay Type	Cell Line/Syste m	Target	Working Concentrati on	IC50	Reference
Kinase Assay	Cell-free	FGFR1	~25 nM	21.5 nM	[1][2][3][4]
Cell-free	FGFR3	5 - 25 nM	5 nM	[5][6]	
Cell-free	VEGFR2	100 - 200 nM	~100 nM	[1][2][3][4][7]	
Cell Viability/Prolif eration	KMS11, KMS18 (Multiple Myeloma)	FGFR3	<20 nM	<20 nM	[2][5]
NCI-H1581 (Lung Cancer)	-	-	12.25 nM	[1]	
KG-1 (AML)	-	-	51.29 nM	[1]	
MFM-223 (Breast Cancer)	-	-	215.76 nM	[1]	
Rat Chondrosarc oma (RCS)	FGFR	15 - 20 nM	-	[8]	
RT112 (Bladder Cancer)	-	-	IC50 not specified, used at 50 nM & 1 µM	[3]	
SUM185PE (Breast Cancer)	-	-	20 nM	[3]	
FGFR Autophospho rylation Inhibition	Multiple Myeloma Cell Lines	FGFR3	5 - 25 nM	~5 nM	[1][5]

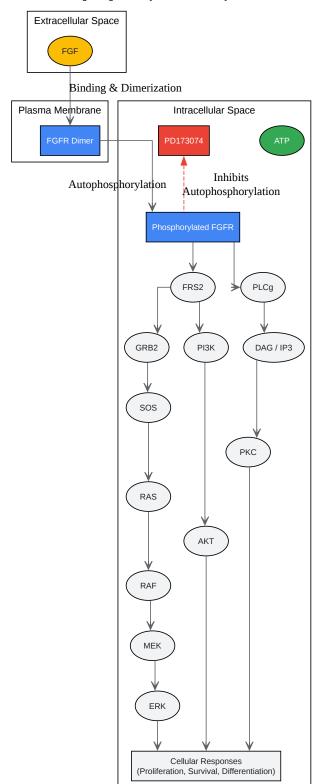


Cell-based	FGFR1	-	1 - 5 nM	[3][4]	
Western Blot	BT549 (Breast Cancer)	RSK1 p90 (downstream of FGFR)	0 - 10 μM (dose- dependent decrease)	-	
MGH-U3, RT112 (Bladder Cancer)	MYC, FGFR3	50 nM - 1 μM	-	[3]	
Functional Assays	FGF-2 induced granule neuron survival	FGFR	-	8 - 12 nM	[2][3][4]
FGF-2 induced neurite outgrowth	FGFR	-	22 nM	[2][3]	

Signaling Pathway

PD173074 inhibits the activation of FGFRs, which are key players in multiple signaling cascades that regulate cell proliferation, survival, differentiation, and migration. The primary pathways affected by FGFR inhibition are the RAS-MAPK, PI3K-AKT, and PLCy pathways.





FGFR Signaling Pathway and Inhibition by PD173074

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Caption: Inhibition of FGFR signaling by PD173074.



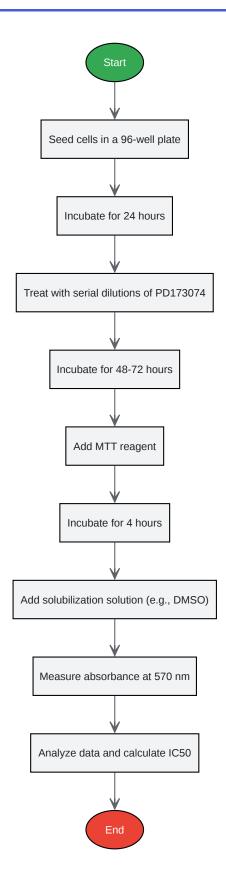


Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of PD173074 on cell viability.

Workflow:





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